molecular formula C16H13N3O2 B11117501 2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11117501
M. Wt: 279.29 g/mol
InChI Key: BPBOJEILYGGODR-UHFFFAOYSA-N
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Description

2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromone with pyridine-3-methylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. For instance, magnesium oxide nanoparticles have been used as catalysts in the synthesis of similar compounds, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c17-15-13(8-12-5-1-2-6-14(12)21-15)16(20)19-10-11-4-3-7-18-9-11/h1-9,17H,10H2,(H,19,20)

InChI Key

BPBOJEILYGGODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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